molecular formula C9H6F3NS B13667580 5-(Trifluoromethyl)benzo[b]thiophen-2-amine

5-(Trifluoromethyl)benzo[b]thiophen-2-amine

Cat. No.: B13667580
M. Wt: 217.21 g/mol
InChI Key: AQSBIONSZRCUHA-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)benzo[b]thiophen-2-amine is a heterocyclic compound that contains both a benzene ring and a thiophene ring. The trifluoromethyl group attached to the benzene ring enhances its chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)benzo[b]thiophen-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-5-nitrobenzaldehyde with ethyl-2-mercaptoacetate in the presence of a base such as potassium carbonate. This reaction produces benzo[b]thiophene-2-carboxylate derivatives, which are then hydrolyzed to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)benzo[b]thiophen-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

5-(Trifluoromethyl)benzo[b]thiophen-2-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)benzo[b]thiophen-2-amine involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to induce apoptosis and cell cycle arrest in cancer cells. The compound binds to the active site of certain enzymes, inhibiting their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Thiophen-2-yl)benzo[b]thiophene
  • 3-Ethynyl-2-(thiophen-2-yl)benzo[b]thiophene
  • 3-(2-Aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene

Uniqueness

5-(Trifluoromethyl)benzo[b]thiophen-2-amine is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity compared to other similar compounds. This makes it a valuable compound in medicinal chemistry and other scientific research fields .

Properties

Molecular Formula

C9H6F3NS

Molecular Weight

217.21 g/mol

IUPAC Name

5-(trifluoromethyl)-1-benzothiophen-2-amine

InChI

InChI=1S/C9H6F3NS/c10-9(11,12)6-1-2-7-5(3-6)4-8(13)14-7/h1-4H,13H2

InChI Key

AQSBIONSZRCUHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C=C(S2)N

Origin of Product

United States

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